
3-(3-Chlorophenyl)prop-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Chlorophenyl)prop-2-ynenitrile” is a chemical compound with the molecular formula C9H4ClN . It has a molecular weight of 161.59 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)prop-2-ynenitrile” involves a mixture of ethynylbenzene, DMSO, and t-BuOK. The mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours .Molecular Structure Analysis
The InChI code for “3-(3-Chlorophenyl)prop-2-ynenitrile” is 1S/C9H4ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)prop-2-ynenitrile” is a powder with a melting point of 55-57°C . It is stored at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Antimicrobial Activity
- The molecular structure, spectroscopic, and quantum chemical properties of related compounds have been extensively studied, demonstrating significant antimicrobial activity. These studies involve density functional theory (DFT) analysis, molecular docking simulations, and assessments of antibacterial and antifungal effects. Such research highlights the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Tautomeric Characterization and Fungicidal Precursors
- Investigations into ylidenemalonodinitrile tautomers, which serve as precursors for fungicidal species, reveal complex behaviors in solution and solid states, offering insights into their potential applications in fungicide development (Grochowski et al., 2004).
Spectroscopic Characterization and Electronic Properties
- Research on compounds similar to 3-(3-Chlorophenyl)prop-2-ynenitrile includes studies on their spectroscopic properties and electronic characteristics, shedding light on their potential applications in materials science and electronic devices (Wazzan et al., 2016).
Polymerization and Material Applications
- Studies on the polymerization of thiophenes and their oxidation processes reveal insights into the materials' electronic conductivity and potential for modification through organic electrochemistry. This research could inform the development of conductive materials and electronic components (Barsch & Beck, 1996).
Catalysis and Co-Polymerization
- Research into nickel(II) catalyzed co-polymerization of CO and ethene, utilizing compounds related to 3-(3-Chlorophenyl)prop-2-ynenitrile, highlights their role in producing aliphatic polyketones, a process significant for the plastics and polymer industries (Beckmann et al., 2011).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic. The hazard statements associated with it are H302, H311, H319, and H412 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if it gets in the eyes, and it is harmful to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)prop-2-ynenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVRFXLWFOULPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)prop-2-ynenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)
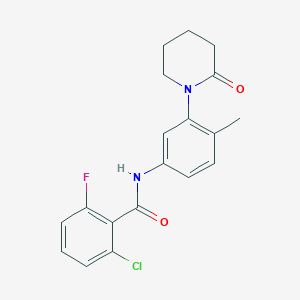
![4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2682661.png)
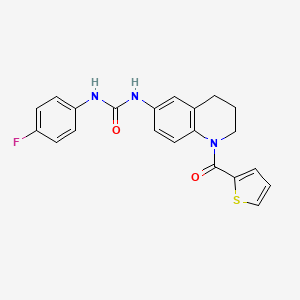
![5-Methyl-3-(2-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,2-oxazole-4-carboxamide](/img/structure/B2682663.png)
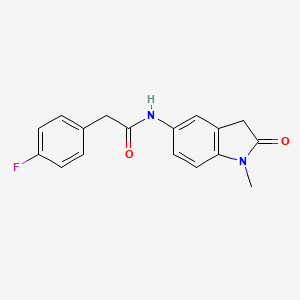
![3-(2-chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682668.png)
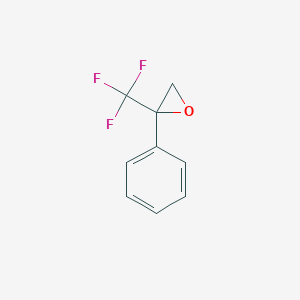
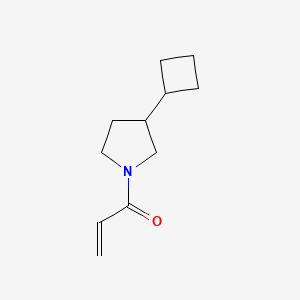
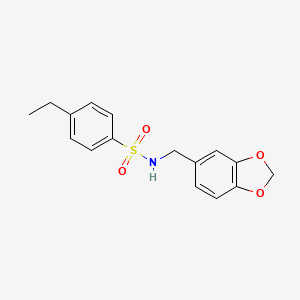
![2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682673.png)
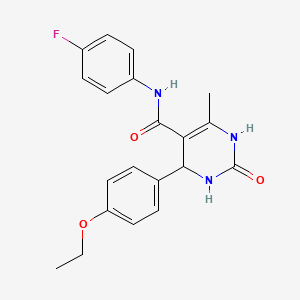
![2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2682679.png)
![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682680.png)